molecular formula C25H38INO2 B2430051 1-(3-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-2-hydroxypropyl)-1-ethylpyrrolidin-1-ium iodide CAS No. 1313527-12-6

1-(3-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-2-hydroxypropyl)-1-ethylpyrrolidin-1-ium iodide

Cat. No.: B2430051
CAS No.: 1313527-12-6
M. Wt: 511.488
InChI Key: LDRFIFBAHMNPAK-UHFFFAOYSA-M
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Description

1-(3-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-2-hydroxypropyl)-1-ethylpyrrolidin-1-ium iodide is an organic compound characterized by its unique structural features, primarily centered around its adamantane moiety and pyrrolidinium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-2-hydroxypropyl)-1-ethylpyrrolidinium iodide typically involves multiple steps:

  • Adamantan-1-yl phenol derivatization: : This step involves reacting adamantane with phenol derivatives under acidic or basic conditions to form adamantan-1-yl phenol.

  • Epoxide formation: : The hydroxyl group is epoxidized using epoxidation agents such as peracids.

  • Ring-opening reaction: : The epoxide is subjected to a ring-opening reaction in the presence of an alkylpyrrolidine to form the final pyrrolidinium iodide product.

Industrial Production Methods

For industrial production, the process is optimized for large-scale synthesis, focusing on yield and purity. This typically involves:

  • Bulk preparation of adamantane derivatives using catalytic methods.

  • Continuous flow processes for epoxidation.

  • Efficient separation and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: : The hydroxyl group in the molecule can be oxidized to form ketones or carboxylic acids.

  • Reduction: : Reduction of the compound can lead to alcohols or aldehydes.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions at various positions.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: : Sodium borohydride or lithium aluminum hydride can be employed.

  • Substitution: : Conditions include the use of halogenating agents, strong acids, or bases.

Major Products

Major products depend on the type of reaction:

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Formation of alcohols.

  • Substitution: : Derivatives with different substituents at the phenoxy or pyrrolidinium moieties.

Scientific Research Applications

Chemistry

1-(3-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-2-hydroxypropyl)-1-ethylpyrrolidinium iodide is used as a reagent in organic synthesis, enabling the formation of complex molecules via its reactive functional groups.

Biology

In biological research, this compound is studied for its potential interactions with biological membranes due to its amphiphilic nature, possibly affecting membrane fluidity and permeability.

Medicine

Explored for its therapeutic potential, particularly in drug design and delivery systems, where its structure aids in crossing biological barriers and targeting specific cells or tissues.

Industry

Applied in the development of advanced materials, such as polymers with specific properties influenced by the adamantane core.

Mechanism of Action

The compound exerts its effects through interactions with biological targets, such as enzymes or receptors. Its unique structure allows for specific binding and activity modulation, often involving hydrophobic interactions with the adamantane moiety and ionic interactions with the pyrrolidinium group.

Comparison with Similar Compounds

Unique Features

1-(3-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-2-hydroxypropyl)-1-ethylpyrrolidinium iodide stands out due to its combination of adamantane and pyrrolidinium components, offering unique chemical and biological properties.

Similar Compounds

  • Adamantylamines: : Share the adamantane core but differ in their functional groups, leading to varied applications.

  • Pyrrolidinium salts: : Have similar ionic characteristics but lack the adamantane moiety, altering their chemical reactivity and biological activity.

This article just scratches the surface of this intricate compound. Its chemistry and applications are vast and continue to evolve with ongoing research and development. Curious to dive deeper into any specific aspect of this?

Properties

IUPAC Name

1-[4-(1-adamantyl)phenoxy]-3-(1-ethylpyrrolidin-1-ium-1-yl)propan-2-ol;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38NO2.HI/c1-2-26(9-3-4-10-26)17-23(27)18-28-24-7-5-22(6-8-24)25-14-19-11-20(15-25)13-21(12-19)16-25;/h5-8,19-21,23,27H,2-4,9-18H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRFIFBAHMNPAK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1(CCCC1)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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